molecular formula C12H22ClNO2 B13535327 Ethyl3-cyclopentylpyrrolidine-3-carboxylatehydrochloride

Ethyl3-cyclopentylpyrrolidine-3-carboxylatehydrochloride

Cat. No.: B13535327
M. Wt: 247.76 g/mol
InChI Key: JRWMAAFFIBKFJW-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentylpyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopentylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through an alkylation reaction using cyclopentyl halides in the presence of a base.

    Esterification: The carboxylate group is introduced through an esterification reaction using ethyl alcohol and a suitable acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ethyl 3-cyclopentylpyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopentylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Ethyl 3-cyclopentylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopentylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-cyclopentylpyrrolidine-3-carboxylate hydrochloride can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals.

    Pyrrolidine-2,5-diones: Studied for their biological activities, including anticancer properties.

    Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.

The uniqueness of ethyl 3-cyclopentylpyrrolidine-3-carboxylate hydrochloride lies in its specific structural features, such as the cyclopentyl group and the ester functionality, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

ethyl 3-cyclopentylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)12(7-8-13-9-12)10-5-3-4-6-10;/h10,13H,2-9H2,1H3;1H

InChI Key

JRWMAAFFIBKFJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNC1)C2CCCC2.Cl

Origin of Product

United States

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